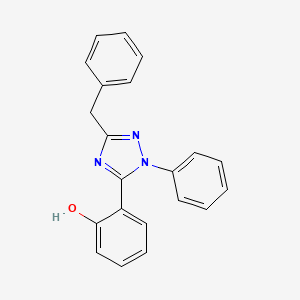![molecular formula C13H22N2O B4922073 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide](/img/structure/B4922073.png)
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research. It is a potent antagonist of the GABA-A receptor, which is a neurotransmitter receptor in the central nervous system. Bicuculline is a bicyclic compound that contains a piperidine ring and a bicyclo[2.2.1]heptane ring system. It is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a competitive antagonist of the GABA-A receptor. It binds to the receptor and prevents the binding of the neurotransmitter GABA. This results in the inhibition of GABAergic neurotransmission, leading to increased neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to increase the release of glutamate, which is an excitatory neurotransmitter, and decrease the release of GABA.
Biochemical and Physiological Effects
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce seizures in animal models, increase neuronal activity, and alter synaptic plasticity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has also been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using bicuculline in lab experiments is its ability to block the GABA-A receptor and study its effects on neuronal activity. However, there are some limitations to its use. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is a potent convulsant, and its use in animal models can be harmful. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the use of bicuculline in scientific research. One area of interest is the study of the role of the GABA-A receptor in addiction and substance abuse. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to alter the release of dopamine and norepinephrine, which are neurotransmitters involved in addiction. Another area of interest is the study of the mechanisms of epilepsy and other neurological disorders. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures. Finally, bicuculline could be used in the development of new drugs that target the GABA-A receptor and its role in the central nervous system.
Métodos De Síntesis
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide can be synthesized from the alkaloid harmaline, which is found in plants such as Peganum harmala. The synthesis involves a series of chemical reactions that include oxidation, cyclization, and reduction. The final product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is widely used in scientific research to study the GABA-A receptor and its role in the central nervous system. It is used as a tool to block the receptor and study its effects on neuronal activity. 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxamide is also used to study the mechanisms of epilepsy and other neurological disorders. It has been shown to induce seizures in animal models, making it a useful tool for studying the pathophysiology of seizures.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c14-13(16)10-3-5-15(6-4-10)12-8-9-1-2-11(12)7-9/h9-12H,1-8H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOCGXCZSPPWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)-2,5-dimethoxyphenyl]benzamide](/img/structure/B4921998.png)
acetate](/img/structure/B4922005.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B4922017.png)

![N-cyano-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]guanidine](/img/structure/B4922035.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-N-(4-hydroxybenzyl)acetamide](/img/structure/B4922043.png)
![N-isopropyl-1-[(2E)-3-phenyl-2-propen-1-yl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4922046.png)




![N-methyl-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-4-yl)ethyl]-2-pyridinamine](/img/structure/B4922079.png)
![ethyl 1-(4-methyl-7,8-dihydro-6H-cyclopenta[g]quinolin-2-yl)-3-piperidinecarboxylate](/img/structure/B4922084.png)
